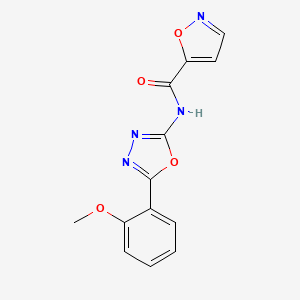
N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide is a useful research compound. Its molecular formula is C13H10N4O4 and its molecular weight is 286.247. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on antimicrobial, anticancer, and other pharmacological properties supported by recent research findings.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the condensation of isoxazole derivatives with oxadiazole units. The resulting compound features a complex structure that contributes to its biological activity. The presence of methoxy and oxadiazole groups enhances the compound's interaction with biological targets.
Antimicrobial Activity
Recent studies have demonstrated that compounds containing oxadiazole and isoxazole moieties exhibit notable antimicrobial properties. For instance, a related compound demonstrated good antibacterial activity against various strains, with minimum inhibitory concentration (MIC) values indicating efficacy comparable to standard antibiotics like ciprofloxacin.
| Compound | MIC (µg/mL) | Bacterial Strains Tested |
|---|---|---|
| 5a | 20 | P. aeruginosa |
| 5b | 11 | K. aerogenes |
| 5d | 15 | S. aureus |
These results suggest that modifications in the chemical structure, such as the introduction of halogen substituents on the aromatic ring, can enhance antimicrobial potency .
Anticancer Activity
The anticancer potential of this compound has also been explored extensively. Studies indicate that derivatives of oxadiazole exhibit cytotoxic effects against various cancer cell lines, including breast adenocarcinoma (MCF-7) and melanoma (MEL-8).
In one study, compounds similar to this compound showed IC50 values in the micromolar range:
| Compound | IC50 (µM) | Cancer Cell Lines Tested |
|---|---|---|
| 5a | 2.3 | Huh7 |
| 5r | 17.9 | MCF12A |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G0-G1 phase. Flow cytometry assays revealed that these compounds can significantly increase p53 expression levels and caspase-3 cleavage in cancer cells, leading to programmed cell death .
Other Biological Activities
Beyond antimicrobial and anticancer properties, compounds containing oxadiazole units have been reported to exhibit antiparasitic activity and inhibition of carbonic anhydrases relevant to cancer therapy. For example, some derivatives showed selective inhibition against hCA IX and hCA II at nanomolar concentrations .
特性
IUPAC Name |
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O4/c1-19-9-5-3-2-4-8(9)12-16-17-13(20-12)15-11(18)10-6-7-14-21-10/h2-7H,1H3,(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXQJBQPSYPTZGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC=NO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













